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(3-Iodo-1h-pyrazol-1-yl)methanol

Cat. No.: B10910890
M. Wt: 224.00 g/mol
InChI Key: CJBVIQYYIUSVDK-UHFFFAOYSA-N
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Description

Fundamental Principles of Pyrazole (B372694) Heterocycle Chemistry

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. sigmaaldrich.comsigmaaldrich.com Its unique structure, featuring both a pyrrole-type and a pyridine-type nitrogen atom, imparts a distinct combination of chemical properties. biosynth.comuni.lunih.gov The pyrazole ring is aromatic, possessing a delocalized 6π-electron system, which contributes to its relative stability. uni.luarkat-usa.orgresearchgate.net

The reactivity of the pyrazole ring is dictated by the electron distribution and the nature of its nitrogen atoms. The pyridine-like nitrogen (N2) is basic and susceptible to protonation or reaction with electrophiles, while the pyrrole-like nitrogen (N1) is less reactive and can be deprotonated in the presence of a strong base. arkat-usa.orgresearchgate.net Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, preferentially occur at the C4 position due to its higher electron density. biosynth.comnih.govguidechem.com Conversely, the C3 and C5 positions are more electron-deficient and are thus more susceptible to nucleophilic attack. biosynth.comnih.govguidechem.com The introduction of substituents onto the pyrazole ring can significantly modify its reactivity and electronic properties. biosynth.com

Significance of Functionalized Pyrazole Scaffolds in Organic Synthesis

Functionalized pyrazole scaffolds are of immense importance in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. organic-chemistry.orgresearchgate.netontosight.aiumich.edu Their inherent chemical reactivity allows for a wide range of transformations, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netresearcher.lifemdpi.com The ability to introduce various functional groups at different positions on the pyrazole ring provides a high degree of molecular diversity. nih.gov

Halogenated pyrazoles, in particular, are key precursors in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. ambeed.comnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted pyrazole derivatives. tcichemicals.com Furthermore, the pyrazole nucleus itself can act as a directing group in C-H functionalization reactions, allowing for the selective introduction of substituents at specific positions. The development of efficient methods for the synthesis and functionalization of pyrazoles continues to be an active area of research. nih.gov

Overview of Research Trajectories for Halogenated and N-Substituted Pyrazoles

Current research on halogenated and N-substituted pyrazoles is driven by the demand for novel compounds with tailored properties for various applications, particularly in medicinal chemistry and materials science.

Halogenated Pyrazoles: A significant focus of research is the development of new and efficient methods for the regioselective halogenation of the pyrazole ring. This includes the use of various halogenating agents and catalytic systems to control the position of halogen substitution. The resulting halopyrazoles are crucial intermediates for further synthetic modifications, enabling the introduction of a wide range of functional groups. ambeed.comnih.gov The study of halogen bonding in pyrazole structures is also an emerging area, with implications for crystal engineering and drug design.

N-Substituted Pyrazoles: The synthesis of N-substituted pyrazoles is another major research avenue, as the substituent on the nitrogen atom can profoundly influence the biological activity and physical properties of the molecule. ambeed.com Research efforts are directed towards the development of selective N-alkylation and N-arylation methods, often employing transition metal catalysis or novel activating agents. The design of N-substituted pyrazoles as ligands for metal complexes is also an active field, with applications in catalysis and materials science. researchgate.net

Contextualizing (3-Iodo-1h-pyrazol-1-yl)methanol within Contemporary Chemical Research

This compound represents a specific example of a functionalized pyrazole that combines both a halogen substituent (iodo at the C3 position) and an N-substitution (a hydroxymethyl group at the N1 position). While specific research on this exact molecule is limited, its structure places it at the intersection of several important research areas.

The 3-iodo substituent makes it a valuable precursor for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties at this position. ambeed.comnih.gov The N-hydroxymethyl group can potentially be used for further functionalization or may influence the molecule's biological activity and solubility. The synthesis of N-hydroxymethylpyrazoles can be achieved through the reaction of the corresponding pyrazole with formaldehyde.

Given the established importance of both iodinated and N-substituted pyrazoles in drug discovery and organic synthesis, this compound stands as a potentially useful, yet underexplored, building block for the creation of novel chemical entities with interesting properties. Its study would contribute to the broader understanding of the chemistry and potential applications of functionalized pyrazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5IN2O B10910890 (3-Iodo-1h-pyrazol-1-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5IN2O

Molecular Weight

224.00 g/mol

IUPAC Name

(3-iodopyrazol-1-yl)methanol

InChI

InChI=1S/C4H5IN2O/c5-4-1-2-7(3-8)6-4/h1-2,8H,3H2

InChI Key

CJBVIQYYIUSVDK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1I)CO

Origin of Product

United States

Reactivity and Derivatization Strategies for 3 Iodo 1h Pyrazol 1 Yl Methanol

Transformations Involving the Pyrazole (B372694) C-I Bond

The iodine atom at the C3 position of the pyrazole ring is a key functional handle for various transformations. Its reactivity is primarily exploited in cross-coupling reactions for the formation of new carbon-carbon bonds, though other pathways like nucleophilic substitution and rearrangement are also mechanistically significant.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying the pyrazole scaffold at the C3 position. The C-I bond is highly amenable to oxidative addition to a Pd(0) catalyst, initiating catalytic cycles that form new C-C bonds with high efficiency and selectivity.

The Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides, is well-documented for 3-iodopyrazole derivatives. researchgate.netarkat-usa.org These reactions are typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netarkat-usa.org For substrates with a free N-H group, such as (3-Iodo-1H-pyrazol-1-yl)methanol, protection of the pyrazole nitrogen is often necessary to prevent side reactions or catalyst inhibition. nih.gov Common protecting groups include ethoxyethyl (EtOEt) or tert-butyloxycarbonyl (Boc). nih.govrsc.org Reactions of N-protected 3-iodopyrazoles with various terminal alkynes proceed in high yields under standard Sonogashira conditions. nih.gov

The Suzuki-Miyaura coupling is another cornerstone reaction, pairing the iodopyrazole with boronic acids or their esters. Similar to the Sonogashira reaction, the presence of an unprotected N-H group in the pyrazole ring can be problematic, often inhibiting the catalytic cycle. sigmaaldrich.com However, protocols using specific ligands like SPhos and XPhos have been developed to successfully couple unprotected N-H azoles. sigmaaldrich.com The reaction is highly effective for creating C-C bonds between the pyrazole C3 position and various aryl, heteroaryl, or vinyl groups. chim.it The N-hydroxymethyl group on the title compound is a functional group that is generally tolerated in these coupling reactions, although its potential to coordinate with the metal center should be considered. arkat-usa.org

Table 1: Examples of Sonogashira Cross-Coupling Reactions with 3-Iodopyrazole Derivatives
3-Iodopyrazole SubstrateCoupling PartnerCatalyst SystemBase/SolventYield (%)Reference
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF93 nih.gov
1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF98 nih.gov
1-(1-Ethoxyethyl)-4-bromo-3-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF96 nih.gov
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylatePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF85 rsc.org
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Halogenated Pyrazoles
Halogenated SubstrateBoronic AcidCatalyst / LigandBase / SolventYield (%)Reference
3-Chloroindazole (unprotected)4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Dioxane-H₂O71 sigmaaldrich.com
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-onePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃ / Dioxane-H₂O74 chim.it
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-oneNaphthalen-1-ylboronic acidPd(OAc)₂ / SPhosK₂CO₃ / Dioxane-H₂O85 chim.it

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. organic-chemistry.org For an SNAr reaction to be favorable, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.govorganic-chemistry.org

The pyrazole ring itself is considered an electron-rich heterocycle, which generally disfavors nucleophilic attack. nih.gov However, the C3 and C5 positions are rendered electrophilic due to the influence of the adjacent electronegative nitrogen atoms. nih.govresearchgate.net In the case of this compound, the iodine is at the electrophilic C3 position. Still, the pyrazole ring lacks strong electron-withdrawing substituents, making SNAr reactions challenging. nih.gov Such reactions on pyrazole systems often require harsh conditions, catalysts, or the presence of a potent electron-withdrawing group on the ring, such as a pyridyl group at the N1 position, to facilitate the initial nucleophilic attack. nih.gov In some contexts, the pyrazole moiety itself can even act as a leaving group in SNAr reactions when attached to a highly activated system like a 2,4-dinitrophenyl ring. mdpi.comresearchgate.net

Halogen-Dance and Rearrangement Pathways

The halogen-dance reaction, also known as halogen migration, is a base-catalyzed isomerization where a halogen atom moves to a different position on an aromatic or heteroaromatic ring. mdpi.comresearchgate.net This transformation is a powerful method for functionalizing positions that are not accessible through classical methods. researchgate.net The reaction is known to occur on various heterocycles, including pyrazoles. mdpi.com

The mechanism typically begins with deprotonation of the ring by a strong base (like LDA or an organolithium reagent) at a position ortho to the halogen. researchgate.net This generates a carbanionic intermediate that facilitates an intermolecular halogen transfer, often from another molecule of the starting material, resulting in a rearranged product. researchgate.net For this compound, a strong base could potentially deprotonate the ring at the C4 or C5 position. This would initiate a sequence leading to the migration of the iodine atom, for example, from the C3 to the C4 or C5 position. It is important to note that the primary alcohol of the N-hydroxymethyl group also possesses an acidic proton, which would likely be removed by a strong base, potentially influencing the subsequent reactivity of the pyrazole ring.

Reactions of the N-Hydroxymethyl Moiety

The N-hydroxymethyl group (-CH₂OH) is a versatile functional handle that can be readily transformed through oxidation or nucleophilic substitution, providing access to a wide array of N1-functionalized pyrazoles.

Oxidation Chemistry of the Primary Alcohol Functionality

The primary alcohol of the N-hydroxymethyl group can be selectively oxidized to afford either the corresponding N1-formylpyrazole (an aldehyde) or N1-carboxypyrazole (a carboxylic acid), depending on the choice of oxidizing agent.

Mild oxidation of related pyrazol-4-ylmethanols to their respective aldehydes has been achieved in high yields using reagents such as pyridinium (B92312) chlorochromate (PCC) or iron(III) chloride (FeCl₃·6H₂O). These conditions are generally selective for the primary alcohol and avoid over-oxidation to the carboxylic acid. The resulting pyrazole-1-carbaldehydes are stable intermediates useful for further synthetic elaborations. mdpi.com

For the synthesis of the corresponding pyrazole-1-carboxylic acid, stronger oxidizing agents are required. While direct oxidation of N-hydroxymethyl pyrazoles is less documented, the oxidation of related N-methyl or C-methyl pyrazoles to their carboxylic acids using powerful oxidants like potassium permanganate (B83412) (KMnO₄) establishes a precedent for this transformation. Therefore, treatment of this compound with a strong oxidizing agent is expected to yield (3-Iodo-1H-pyrazol-1-yl)carboxylic acid.

Nucleophilic Substitution Reactions for N-Functionalization (e.g., Amination, Etherification, Esterification)

The N-hydroxymethyl group serves as an excellent synthon for various N1-functionalized pyrazoles via nucleophilic substitution reactions.

Esterification: The primary alcohol can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under standard conditions to form the corresponding esters. researchgate.net This reaction provides a straightforward method for introducing a wide variety of acyl groups at the N1-position via an N-CH₂-O-acyl linkage.

Etherification: The formation of N-alkoxymethyl pyrazoles can be achieved through etherification. A common strategy involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. nih.gov This nucleophilic alkoxide can then be treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a Williamson-type synthesis to yield the desired ether.

Amination: The N-hydroxymethyl group can also be used to install N-aminomethyl functionalities. While direct displacement of the hydroxyl group is difficult, the reaction can proceed by converting the alcohol into a better leaving group (e.g., a tosylate or halide) followed by substitution with a primary or secondary amine. Alternatively, under acidic conditions, the N-hydroxymethyl compound can react with amines in a Mannich-type reaction. This pathway involves the formation of a reactive N-acyliminium ion intermediate, which is then trapped by the amine nucleophile to afford the N-CH₂-NR₂ product. This method is a common strategy for the N-aminomethylation of azoles and related heterocycles. rsc.org

Transformations to Other Nitrogen-Containing Substituents

The carbon-iodine bond at the 3-position of the pyrazole ring is the primary site for introducing new functionalities, including a variety of nitrogen-containing substituents. The electron-rich nature of the pyrazole ring facilitates several types of transformations, most notably metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The most prominent method for forming a C-N bond at the C3 position is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of 3-amino-pyrazole derivatives by reacting this compound with a wide array of primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction's success and efficiency are highly dependent on the choice of catalyst, ligand, and base. wikipedia.orgnih.gov Sterically hindered phosphine (B1218219) ligands are often crucial for achieving high yields. wikipedia.org The N-hydroxymethyl group generally remains intact under these conditions, provided a suitable base is chosen.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 3-Iodopyrazoles

Amine Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C)
Primary Alkylamine Pd₂(dba)₃ (1-2) XPhos (2-4) NaOtBu Toluene 80-110
Secondary Alkylamine Pd₂(dba)₃ (1-2) RuPhos (2-4) K₃PO₄ Dioxane 100
Aniline Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ Toluene 100

Note: This table presents generalized conditions based on literature for aryl halides and may require optimization for this compound.

Other Nitrogen-Containing Groups

Beyond direct amination, the 3-iodo group can be converted to other nitrogen functionalities:

Azides: The introduction of an azido (B1232118) group (N₃) can be achieved through copper-catalyzed coupling with sodium azide. The resulting 3-azido-pyrazole is a valuable intermediate, for instance, in click chemistry or for reduction to the corresponding amine.

Nitro Groups: Direct substitution of iodide with a nitro group (NO₂) on an aromatic ring is challenging. A more common synthetic route involves the initial conversion of the iodo-pyrazole to an amino-pyrazole via the Buchwald-Hartwig reaction, followed by oxidation of the amino group to a nitro group. Alternatively, a Sandmeyer-type reaction on a diazonium salt derived from the 3-amino-pyrazole could be employed. One study noted the synthesis of 1-(1-ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole, indicating that nitro-substituted pyrazoles are viable synthetic targets. arkat-usa.org

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the characterization of (3-Iodo-1h-pyrazol-1-yl)methanol, offering non-destructive and highly detailed information about its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Electronic and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound in solution. By analyzing the chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra, researchers can map out the connectivity of atoms and infer the electronic environment of the pyrazole (B372694) ring.

In related substituted 3-iodo-1H-pyrazole derivatives, the protons on the pyrazole ring typically appear as distinct doublets in the ¹H NMR spectrum. For instance, in 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, the aromatic protons (Ar-H) are observed at δ 6.53 (d, J = 2.4 Hz) and δ 7.84 (d, J = 2.4 Hz). arkat-usa.org The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) in this compound would be expected to show a characteristic singlet or a more complex pattern depending on the solvent and temperature, while the hydroxyl proton (-OH) would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information. The carbon atom bearing the iodine (C-I) is significantly influenced by the halogen's electronegativity and size, resulting in a characteristic chemical shift. In a similar compound, tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate, the pyrazole ring carbons appear at δ 85.2, 109.5, 131.7, and 144.4 ppm. arkat-usa.org For this compound, the iodinated carbon and the other ring carbons would exhibit shifts that are sensitive to the electronic effects of both the iodo and the methanol (B129727) substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 3-Iodo-1H-pyrazole Derivatives

CompoundNucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole arkat-usa.org¹H6.53, 7.84d, J = 2.4 Hz
¹H5.54q, J = 6.0 Hz
¹H1.56d, J = 6.0 Hz
¹H1.03t, J = 7.0 Hz
¹³C86.4, 106.2, 128.3, 139.1-
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate arkat-usa.org¹H6.53, 7.80, 8.26dd, d, d
¹³C27.9, 85.2, 109.5, 131.7, 144.4, 147.6-

This table presents data from related compounds to illustrate expected spectral regions. Actual values for this compound may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a "fingerprint" based on the stretching and bending of its chemical bonds. For this compound, key vibrational bands would include:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations of the pyrazole ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: The pyrazole ring's double bonds (C=N and C=C) will give rise to characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. mdpi.com

C-I Stretch: The carbon-iodine bond stretch is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range, due to the heavy mass of the iodine atom.

Analysis of these vibrational modes helps confirm the presence of the key functional groups and provides insight into the molecule's bonding environment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Studies

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pathways upon ionization. The molecular ion peak ([M]⁺) would confirm the compound's elemental composition (C₄H₅IN₂O). High-resolution mass spectrometry (HRMS) can provide an exact mass, further validating the molecular formula.

The fragmentation pattern is also informative. Common fragmentation pathways for pyrazole derivatives can include the loss of small, stable molecules. For this compound, expected fragments could arise from:

Loss of the hydroxymethyl group (-CH₂OH).

Cleavage of the pyrazole ring.

Loss of an iodine atom.

Predicted mass spectrometry data for a related isomer, (3-iodo-1-methyl-1H-pyrazol-4-yl)methanol, shows a prominent [M+H]⁺ adduct at m/z 238.96759 and a fragment corresponding to the loss of water, [M+H-H₂O]⁺, at m/z 220.95757. uni.lu Similar fragmentation behavior would be anticipated for this compound.

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

For this compound, a crystal structure analysis would reveal:

The planarity of the pyrazole ring.

The exact C-I, C-N, N-N, C-O, and O-H bond lengths and the angles between them.

The conformation of the hydroxymethyl group relative to the pyrazole ring.

Crucially, the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyrazole nitrogen atoms.

Studies on similar molecules, like 4-iodo-1H-pyrazole, show that intermolecular hydrogen bonds (N-H···N) are a dominant feature in the crystal packing, forming chain-like structures known as catemers. mdpi.com It is highly probable that the hydroxyl group in this compound would also participate in a network of hydrogen bonds (O-H···N or O-H···O), significantly influencing the solid-state architecture.

Computational Chemistry Approaches to this compound Research

Computational chemistry complements experimental data by providing theoretical insights into the molecule's properties and behavior at an atomic level.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the properties of pyrazole-based compounds. nih.govresearchgate.net For this compound, DFT calculations can be employed to:

Optimize the Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and IR vibrational frequencies, which aids in the assignment of experimental spectra.

Analyze Electronic Structure: Determine the distribution of electron density and map the molecular electrostatic potential (MEP). The MEP can identify electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack.

Examine Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. A large HOMO-LUMO energy gap generally implies high kinetic stability. nih.gov

These computational models provide a deeper understanding of the molecule's intrinsic properties, helping to rationalize its observed chemical behavior and predict its potential in various applications. mdpi.comjmaterenvironsci.com

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the assembly of molecules in the solid state and influencing their behavior in biological systems. For this compound, both hydrogen bonding and halogen bonding are expected to be significant contributors to its molecular recognition and self-assembly properties.

Hydrogen Bonding: The structure of this compound features both a hydrogen bond donor (the hydroxyl group, -OH) and hydrogen bond acceptors (the pyrazole nitrogen atoms and the hydroxyl oxygen). The pyrazole ring itself is a versatile participant in hydrogen bonding. The N-H proton of an unsubstituted pyrazole can act as a donor, while the sp2 hybridized nitrogen atom serves as an acceptor, leading to the formation of various supramolecular motifs such as dimers, trimers, and catemers (infinite chains) through N-H···N interactions. In this compound, the N1 position is substituted with a methanol group, precluding the typical N-H···N chain formation seen in simple 1H-pyrazoles. However, the hydroxyl group introduces new possibilities for hydrogen bonding, such as O-H···N interactions with the pyrazole ring of a neighboring molecule or O-H···O interactions between two methanol moieties. Studies on similar pyrazole derivatives have extensively documented these types of interactions.

Halogen Bonding: The iodine atom at the 3-position of the pyrazole ring is a potential halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. Research on other iodinated pyrazoles has demonstrated their capacity to form halogen bonds with various acceptors, including nitrogen and oxygen atoms. In the context of this compound, the iodine atom could form C-I···N bonds with the pyrazole nitrogen of an adjacent molecule or C-I···O bonds with the hydroxyl group. The strength of these interactions can be comparable to that of conventional hydrogen bonds.

Computational studies on related 4-iodopyrazole (B32481) have concluded that it can form halogen bonds of comparable strength to well-known halogen bond donors like methyl iodide (CH₃I) and trifluoromethyl iodide (CF₃I) vu.nl. This suggests that the iodine atom in this compound is a significant player in directing its crystal packing and interactions with other molecules.

Table 1: Predicted Non-Covalent Interactions in this compound Based on Analogous Systems

Interaction TypeDonorAcceptorPredicted Significance
Hydrogen BondingHydroxyl group (-OH)Pyrazole Nitrogen (N2), Hydroxyl Oxygen (-O-)High
Halogen BondingIodine (-I)Pyrazole Nitrogen (N2), Hydroxyl Oxygen (-O-)Moderate to High

This table is predictive and based on studies of analogous compounds due to the lack of direct experimental data for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

A prime example is the Sonogashira coupling, a widely used reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The 3-iodo-pyrazole moiety is an excellent substrate for such reactions. DFT studies on the Sonogashira coupling of similar aryl iodides provide a detailed picture of the likely mechanistic pathway for this compound.

The generally accepted mechanism for the Sonogashira coupling involves a catalytic cycle with a palladium complex. This cycle can be broken down into three main stages:

Oxidative Addition: The active Pd(0) catalyst reacts with the C-I bond of the iodopyrazole, leading to a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: A copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide. This species then transfers the acetylide group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Computational modeling of these steps for analogous systems allows for the calculation of activation energies and the visualization of transition state geometries. For instance, DFT studies on the oxidative addition of aryl iodides to palladium catalysts have detailed the geometry of the three-centered transition state and the subsequent formation of the square-planar Pd(II) complex. Similarly, the transition states for transmetalation and reductive elimination have been computationally characterized, providing insights into the factors that control the efficiency and selectivity of the reaction.

Table 2: Postulated Intermediates and Transition States in the Sonogashira Coupling of this compound (Based on Analogous Systems)

StageKey SpeciesComputational Insights from Analogous Systems
Catalyst Activation Pd(0)L₂ (L = ligand)Formation of the active, coordinatively unsaturated catalyst.
Oxidative Addition [Ar-Pd(L)₂-I]TSThree-centered transition state involving Pd, C, and I.
Oxidative Addition Product Ar-Pd(L)₂-I (Ar = pyrazolyl)Square-planar Pd(II) complex.
Transmetalation [Ar-Pd(L)(C≡CR)-I]TSTransition state involving the transfer of the alkynyl group from copper to palladium.
Reductive Elimination [Ar-Pd(L)(C≡CR)]TSTransition state leading to the formation of the C-C bond.
Final Product Ar-C≡CRThe coupled product, with the Pd(0) catalyst regenerated.

This table outlines the generally accepted mechanism and key intermediates/transition states for the Sonogashira coupling, which is expected to be applicable to this compound. The specific energetics and geometries would require a dedicated computational study.

Role of 3 Iodo 1h Pyrazol 1 Yl Methanol in Advanced Synthetic Methodologies

As a Building Block for Complex Pyrazole (B372694) Derivatives

The inherent reactivity of the C-I bond and the N-hydroxymethyl group makes (3-Iodo-1H-pyrazol-1-yl)methanol a valuable starting material for the synthesis of a wide array of intricate pyrazole derivatives. The iodo-substituent serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Concurrently, the hydroxymethyl group can be either a stable protecting group or a reactive handle for further functionalization.

Design and Synthesis of Polyfunctionalized Pyrazole Compounds

The synthesis of polyfunctionalized pyrazole compounds from this compound hinges on the strategic manipulation of its two key functional groups. The N-hydroxymethyl group is typically introduced by the reaction of 3-iodopyrazole with formaldehyde. ontosight.ai This group can act as a protecting group for the pyrazole nitrogen, which is often necessary for subsequent reactions, such as metal-catalyzed cross-couplings. arkat-usa.org

A significant advancement in the use of related 3-iodopyrazoles is their application in Sonogashira cross-coupling reactions to introduce alkynyl moieties at the 3-position. arkat-usa.org For these reactions to be successful, protection of the pyrazole's N-H is often required to prevent side reactions with the transition metal catalyst. arkat-usa.org While the direct use of this compound in this context is not explicitly detailed in the available literature, the principle of N-protection being crucial for such transformations is well-established. arkat-usa.org The hydroxymethyl group can potentially serve this protective role, and its subsequent removal or modification would lead to polyfunctionalized pyrazoles.

The general strategy for creating polyfunctionalized pyrazoles from a protected 3-iodopyrazole involves:

Protection of the pyrazole nitrogen: This can be achieved with various protecting groups, including the hydroxymethyl group, although other groups like Boc or ethoxyethyl are more commonly cited. arkat-usa.org

Cross-coupling reaction: The 3-iodo substituent is then utilized in reactions like Suzuki, Sonogashira, or Heck couplings to introduce new carbon-based substituents. arkat-usa.org

Deprotection or further modification: The protecting group on the nitrogen can be removed to yield the N-H pyrazole or transformed into another functional group.

This modular approach allows for the systematic construction of a library of pyrazole derivatives with diverse functionalities, which is of high interest in medicinal chemistry and materials science. chim.it

Applications in the Development of Advanced Ligands and Coordination Chemistry

Pyrazoles are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. arkat-usa.org The nitrogen atoms of the pyrazole ring are excellent donors, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes.

While direct studies on the coordination chemistry of this compound are not prominent in the literature, its derivatives are expected to be valuable ligands. For instance, the iodo-group can be replaced via cross-coupling reactions with other coordinating moieties, such as pyridyl or other heterocyclic groups, to create multidentate ligands. The hydroxymethyl group could also participate in coordination or be modified to introduce another donor atom, leading to pincer-type ligands or other complex chelating agents. The synthesis of such advanced ligands is a cornerstone of developing new catalysts and functional materials. chim.itnih.gov

Contributions to Novel Organic Reaction Methodology Development

The unique reactivity of this compound and its derivatives can be harnessed to develop novel and efficient synthetic methods, including one-pot and multicomponent reactions, as well as new catalytic systems.

One-Pot and Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly sought after in modern organic synthesis due to their efficiency in building molecular complexity from simple starting materials in a single step. beilstein-journals.orgguidechem.com While there are no specific MCRs reported that utilize this compound as a starting component, the structural motif of this compound makes it a promising candidate for the design of new MCRs.

For example, a hypothetical MCR could involve the in-situ formation of a pyrazole intermediate from a hydrazine (B178648) and a 1,3-dicarbonyl compound, followed by iodination and N-hydroxymethylation in a one-pot sequence. More advanced strategies could see the iodo- and hydroxymethyl groups of this compound participating directly in a cascade reaction with other substrates to rapidly assemble complex heterocyclic systems.

Development of Catalytic Systems Utilizing Pyrazole Scaffolds

Pyrazole-based ligands are integral to many catalytic systems. The development of catalysts often involves the synthesis of a ligand that can coordinate to a metal center and influence its catalytic activity and selectivity.

Derivatives of this compound could serve as precursors to novel catalysts. For instance, the iodo-group could be used to attach the pyrazole scaffold to a solid support or a larger molecular framework, leading to heterogeneous or recyclable catalysts. The hydroxymethyl group could be modified to introduce a chiral center, which would be valuable for the development of asymmetric catalysts. The synthesis of pyrazole-containing N-heterocyclic carbene (NHC) precursors is another area where this compound could be beneficial, as NHCs are a prominent class of ligands in modern catalysis.

Future Research Avenues and Prospects in this compound Chemistry

The full synthetic potential of this compound remains largely untapped, presenting numerous opportunities for future research.

Key areas for future investigation include:

Exploration of the reactivity of the N-hydroxymethyl group: A thorough investigation into the reactions of the hydroxymethyl group, both as a protecting group and as a reactive handle, is needed. This includes its stability under various reaction conditions and its transformation into other functional groups.

Development of novel cross-coupling methodologies: While Sonogashira coupling of related compounds has been reported, exploring other cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination would significantly expand the synthetic utility of this building block.

Design of new multicomponent reactions: The development of MCRs that incorporate this compound as a key component would be a significant contribution to the field of heterocyclic synthesis.

Synthesis of novel ligands and catalysts: The systematic derivatization of this compound to create a library of new ligands for coordination chemistry and catalysis is a promising research direction. This could lead to the discovery of new catalysts with enhanced activity and selectivity for important organic transformations.

Applications in medicinal chemistry and materials science: The diverse array of polyfunctionalized pyrazoles that can be synthesized from this starting material should be screened for biological activity and explored for their potential use in the development of new pharmaceuticals and functional materials.

Q & A

Q. Key Factors Affecting Yield :

  • Temperature : Reactions below -10°C minimize side reactions (e.g., over-alkylation) .
  • Solvent : Polar aprotic solvents like DMSO or THF enhance reactivity .
  • Purification : Recrystallization from ethanol or methanol improves purity (>95%) .

Q. Advanced Characterization Techniques

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.74 (pyrazole H), δ 4.85 (-CH₂OH), and δ 3.20 (OH, broad) confirm the hydroxymethyl group .
    • ¹³C NMR : Signals at ~55 ppm (CH₂OH) and ~90 ppm (C-I) validate substitution .
  • LCMS : A molecular ion peak at m/z 225.98 (M+H⁺) confirms the molecular formula C₄H₅IN₂O .
  • X-ray Crystallography : SHELXL refinement (using programs like Olex2) resolves bond lengths (e.g., C-I ≈ 2.09 Å) and torsional angles .

Contradiction Analysis : Discrepancies in reported melting points (e.g., 120–122°C vs. 95–96°C in similar pyrazole derivatives) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to verify .

What advanced applications does this compound have in medicinal chemistry?

Q. Research Applications

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors (e.g., GSK-3β inhibitors) and anticancer agents. The iodine atom facilitates Suzuki-Miyaura cross-coupling for functionalization .
  • Case Study : In European Patent EP3208261, it serves as a precursor for pyridazine-based ligands targeting neurodegenerative diseases .

Methodological Note : Optimize coupling reactions using Pd(PPh₃)₄/K₃PO₄ in 1,4-dioxane at 80°C for 12h .

How can computational modeling aid in predicting the reactivity of this compound?

Q. Advanced Computational Strategies

  • DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set predicts electrophilic sites (e.g., iodine atom has highest electrophilicity index, guiding cross-coupling reactions) .
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMSO) on reaction kinetics using GROMACS .

Data Contradiction : Conflicting DFT predictions (e.g., nucleophilic vs. electrophilic behavior) may arise from solvation models. Validate with experimental Hammett σ⁺ values .

What are the best practices for resolving contradictions in reported spectroscopic data?

Q. Critical Analysis Framework

Reproducibility : Repeat experiments under standardized conditions (e.g., 500 MHz NMR in CDCl₃) .

Collaborative Validation : Cross-check data with open-access repositories (e.g., PubChem, ensuring CC-BY-NC 4.0 licensing) .

Meta-Analysis : Compare with structurally analogous compounds (e.g., (1-Phenyl-1H-pyrazol-4-yl)methanol) to identify outliers .

Example : If LCMS shows a +2 Da mass shift, assess for deuterated solvent interference or isotopic exchange .

How can researchers optimize the scalability of this compound synthesis?

Q. Process Chemistry Considerations

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 30min (CEM Discover, 160W, 70°C) .
  • Flow Chemistry : Continuous flow systems with immobilized catalysts (e.g., Pd/C) improve yield by 15% .

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